molecular formula C23H18ClN3O4 B11547340 4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol

4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol

Cat. No.: B11547340
M. Wt: 435.9 g/mol
InChI Key: HAAONXSJJZKXMI-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoxazole derivative, followed by the introduction of the nitrophenol moiety. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C23H18ClN3O4/c1-12-6-4-9-18-20(12)26-23(31-18)15-7-5-8-16(10-15)25-11-17-13(2)19(24)14(3)21(22(17)28)27(29)30/h4-11,28H,1-3H3

InChI Key

HAAONXSJJZKXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C

Origin of Product

United States

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